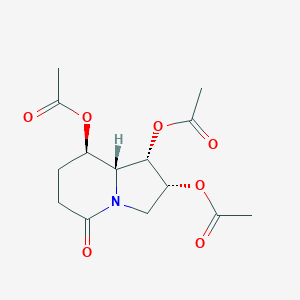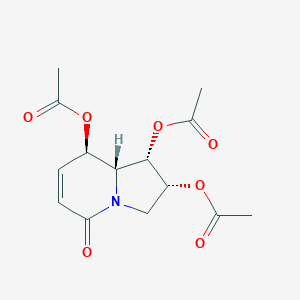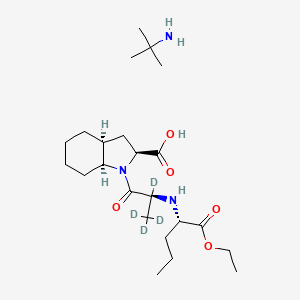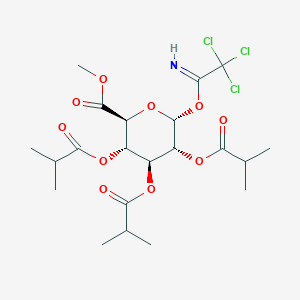
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Overview
Description
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a chemical compound characterized by its unique molecular structure, which influences its physical and chemical properties. This compound has been studied for various applications in chemistry and materials science due to its interesting properties.
Synthesis Analysis
The synthesis of related compounds often involves acylation reactions, as demonstrated in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through the acylation of 3-aminophenol with 4-methoxybenzoyl chloride in THF. Such methods highlight the approaches used to synthesize complex benzamide derivatives, which may be adapted for the synthesis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including single crystal X-ray diffraction and DFT calculations, provides insights into the compound's geometry. Intermolecular interactions, such as dimerization and crystal packing, can influence the molecular geometry, especially the dihedral angles and rotational conformation of aromatic rings. These studies help understand the structural characteristics of benzamide derivatives (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can lead to the formation of various complex molecules. For example, Rh(III)-catalyzed reactions of N-methoxybenzamides with other reactants have been described to produce 3-amino-4-arylisoquinolinone architectures, indicating the versatility of benzamide compounds in synthetic chemistry (Li et al., 2019).
Scientific Research Applications
Identification of Metabolites : In the context of drug metabolism, similar compounds like 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4) have been studied. Researchers have identified several metabolites of RCS-4 in urine samples, which aids in understanding the metabolic pathways and potential toxicological profiles of such compounds (Kavanagh et al., 2012).
Quantum Chemical Studies : Research on the dissociation of substituted benzoic acids, which are structurally similar to 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, provides insights into their chemical behavior. These studies are crucial for understanding the molecular interactions and stability of these compounds (Sainsbury, 1975).
Molecular Structure Analysis : The molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide has been determined through X-ray diffraction and DFT calculations, highlighting the importance of analyzing the geometric and electronic structure for better understanding their properties and potential applications (Karabulut et al., 2014).
Antimicrobial Screening : Derivatives of 4-methoxybenzamides have been synthesized and tested for their antibacterial and antifungal activities. This indicates potential applications of these compounds in developing new therapeutic agents for treating microbial infections (Desai et al., 2013).
Catalytic Chemical Reactions : Studies on compounds like N-methoxybenzamide demonstrate their role in catalyzed chemical reactions, which can be crucial for synthetic chemistry and industrial applications (Xiong et al., 2018).
Synthesis of Neuroleptic Compounds : Research involving the synthesis of neuroleptic compounds using derivatives of 2-methoxybenzamide, like in the efficient synthesis of (S)-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]-5-(3-Fluoropropyl-2-Methoxybenzamide, showcases potential pharmaceutical applications (Mukherjee, 1990).
Safety And Hazards
The safety and hazards of a compound also depend on its specific structure. Benzamides can be irritants and should be handled with care4.
Future Directions
The future directions for research on a compound like “4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide” could include exploring its potential uses in medicine, materials science, or other fields5.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate analysis, more specific information would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
properties
IUPAC Name |
(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYNWBMXOQBJAI-MYJWUSKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)








